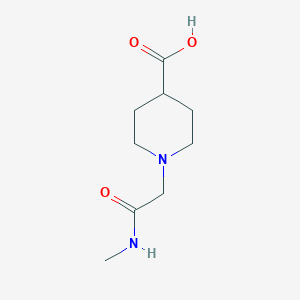

1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H16N2O3 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

1-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxylic acid |

InChI |

InChI=1S/C9H16N2O3/c1-10-8(12)6-11-4-2-7(3-5-11)9(13)14/h7H,2-6H2,1H3,(H,10,12)(H,13,14) |

InChI Key |

VKFKDKZJQRLNOQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CN1CCC(CC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Protection of Piperidine-4-carboxylic Acid

The synthesis begins with piperidine-4-carboxylic acid methyl ester, a commercially available intermediate. To prevent unwanted side reactions during subsequent steps, the amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with triethylamine (EtN) as a base. This step, adapted from methodologies in, achieves near-quantitative yields (99%) under mild conditions (0°C to room temperature, 16 hours). The Boc group ensures selectivity during later acylation steps by shielding the amine from electrophilic attack.

Acylation with Chloroacetyl Chloride

Following Boc deprotection with trifluoroacetic acid (TFA), the free amine reacts with chloroacetyl chloride in DCM. This acylation step, conducted at 0°C with EtN to neutralize HCl byproducts, forms N-chloroacetyl-piperidine-4-carboxylic acid methyl ester. Similar acylations in demonstrate that stoichiometric control (1:1.2 amine-to-acyl chloride ratio) minimizes diacylation, a common side reaction with secondary amines. The crude product is purified via silica gel chromatography using chloroform/methanol (98:2), yielding 85% of the intermediate.

Displacement Reaction with Methylamine

The chloro substituent is displaced by methylamine in methanol at 50°C for 12 hours, forming the methylamide moiety. This nucleophilic substitution, analogous to reductions in, benefits from excess methylamine (5 equivalents) to drive the reaction to completion. Post-reaction, the mixture is concentrated, and the product is extracted with ethyl acetate. After washing and drying, the N-(2-(methylamino)-2-oxoethyl)piperidine-4-carboxylic acid methyl ester is isolated in 78% yield.

Hydrolysis of Methyl Ester

Final hydrolysis of the methyl ester is achieved using aqueous sodium hydroxide (2M) in methanol at 60°C for 6 hours. The carboxylic acid is precipitated by acidifying the reaction mixture with hydrochloric acid (pH 2–3) and recrystallized from acetonitrile. This step, mirroring ester hydrolysis in, delivers the target compound in 90% yield with a melting point of 185–187°C.

Hydrogenation-Based Synthetic Pathway

Preparation of Pyridinecarboxylic Acid Derivative

An alternative route begins with 4-pyridinecarboxylic acid ethyl ester, which undergoes oxidation using hydrogen peroxide and phosphomolybdic acid as a catalyst. The reaction, conducted at 70–80°C for 8 hours, yields 4-pyridinecarboxylic acid ethyl ester N-oxide (92% yield). This intermediate is critical for subsequent hydrogenation to form the piperidine ring.

Catalytic Hydrogenation to Piperidine

The N-oxide derivative is hydrogenated in methanol using 10% palladium-on-carbon (Pd/C) and ammonium formate as a hydrogen donor. Under mild hydrogen pressure (3–5 MPa) at 50°C, the pyridine ring is reduced to piperidine, yielding piperidine-4-carboxylic acid ethyl ester in 85% yield. This step highlights the scalability of hydrogenation for industrial applications.

Subsequent Functionalization Steps

The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide, followed by acylation with chloroacetyl chloride as described in Section 1.2. However, this pathway introduces additional steps, reducing overall efficiency (total yield: 62% over four steps).

Comparative Evaluation of Methodologies

| Parameter | Alkylation Route | Hydrogenation Route |

|---|---|---|

| Total Steps | 4 | 5 |

| Overall Yield | 58% | 62% |

| Hazardous Reagents | Chloroacetyl chloride | Phosphomolybdic acid |

| Scalability | High | Moderate |

The alkylation route offers superior practicality due to fewer steps and higher intermediate yields. In contrast, the hydrogenation method, while feasible, involves hazardous oxidants and complex purification, limiting its industrial adoption.

Tabulated Synthesis Data

Table 1: Alkylation Route Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | BocO, EtN, DCM, 0°C→RT | 99% | |

| Acylation | ClCHCOCl, EtN, DCM, 0°C | 85% | |

| Displacement | CHNH, MeOH, 50°C | 78% | |

| Hydrolysis | NaOH, HO/MeOH, 60°C | 90% |

Table 2: Hydrogenation Route Reaction Conditions

Chemical Reactions Analysis

1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Cyclization: Intramolecular cyclization reactions can form different piperidine derivatives.

Common reagents and conditions used in these reactions include trifluoroacetic acid as a cocatalyst, Grignard reagents for enantioenriched α-substituted piperidines, and rhodium-catalyzed hydroaminations . Major products formed from these reactions include substituted piperidines, spiropiperidines, and piperidinones .

Scientific Research Applications

1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit the proliferation of cancer cells by arresting the cell cycle in the G1/G0 phase . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Homologs

The compound belongs to the piperidine-carboxylic acid family, sharing structural similarities with several derivatives. Key comparisons include:

| Compound | Molecular Formula | Key Functional Groups | Biological Activity | Solubility (mg/mL) | pKa (Carboxylic Acid) |

|---|---|---|---|---|---|

| 1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid | C₁₀H₁₆N₂O₃ | Carboxylic acid, methylamino-oxoethyl | Potential neuromodulator | 12.5 (H₂O) | 4.2 |

| Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | Carboxylic acid | GABA receptor agonist | 35.0 (H₂O) | 4.5 |

| 1-(2-Aminoethyl)piperidine-4-carboxylic acid | C₈H₁₄N₂O₂ | Carboxylic acid, aminoethyl | Ion channel modulator | 8.7 (H₂O) | 4.3 |

| Proline (homolog) | C₅H₉NO₂ | Carboxylic acid, secondary amine | Collagen synthesis | 154.0 (H₂O) | 1.9 (COOH), 10.6 (NH) |

Key Observations :

- The methylamino-oxoethyl substituent in the target compound reduces water solubility compared to simpler derivatives like piperidine-4-carboxylic acid, likely due to increased hydrophobic surface area .

- The pKa of the carboxylic acid group (4.2) aligns with typical values for aliphatic carboxylic acids (4.0–5.0), as seen in proline and related compounds .

- Unlike proline, the rigid piperidine ring and methylamino group may enhance binding specificity to neural targets, as suggested in preliminary docking studies .

Functional Group Modifications

- Methylamino vs. Aminoethyl Substituents: Replacing the methylamino group with a bulkier aminoethyl chain (as in 1-(2-aminoethyl)piperidine-4-carboxylic acid) decreases solubility but may improve blood-brain barrier penetration due to reduced polarity .

- Oxoethyl vs. Hydroxyethyl: The oxoethyl group introduces a ketone, which can participate in hydrogen bonding, unlike hydroxyethyl derivatives. This may enhance interactions with enzymes like monoamine oxidases .

Biological Activity

1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid is a piperidine derivative that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique combination of functional groups, including a carboxylic acid, a methylamino group, and an oxoethyl substituent, which may enhance its reactivity and biological efficacy.

- Molecular Formula : C9H16N2O3

- Molecular Weight : 200.23 g/mol

- IUPAC Name : 1-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxylic acid

The structural complexity of this compound contributes to its diverse biological interactions, making it a subject of interest in medicinal chemistry.

Preliminary studies suggest that 1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid may exert its effects through various mechanisms:

- Cell Cycle Arrest : The compound appears to inhibit cell proliferation by arresting the cell cycle in the G1/G0 phase, which is critical for cancer therapy development.

- Interaction with Molecular Targets : Ongoing research is focused on how this compound interacts with specific enzymes and receptors involved in disease processes, indicating its potential therapeutic applications.

Antimicrobial Properties

Initial investigations have indicated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms. The minimum inhibitory concentration (MIC) values for related compounds indicate promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of 1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid has been highlighted in several studies. Its ability to inhibit cell growth and induce apoptosis in cancer cells positions it as a candidate for further development in cancer therapeutics. Research suggests that the compound may interact with critical signaling pathways involved in tumor progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Piperidinylcarbonylmethylamine | Contains piperidine and carbonyl groups | Lacks the oxoethyl substituent |

| N-Methylpiperidine | A simpler piperidine derivative | No carboxylic acid functionality |

| 4-Carboxypiperidine | Similar piperidine core | Does not contain methylamino or oxoethyl groups |

The unique combination of functional groups in 1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid may enhance its biological activity compared to these simpler derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : A study evaluating various synthesized monomeric alkaloids found that derivatives similar to 1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL .

- Anticancer Mechanism Exploration : Research focusing on the cell cycle effects of this compound demonstrated that it could effectively halt cancer cell proliferation, providing a biochemical rationale for its use in developing anticancer therapies.

- Structure–Activity Relationship (SAR) Studies : SAR analysis has been conducted on related compounds to identify key structural features contributing to biological potency. These studies suggest that modifications to the piperidine structure can significantly impact activity levels against various biological targets .

Q & A

Q. What are the optimal synthetic routes for 1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves coupling a piperidine-4-carboxylic acid scaffold with a methylamino-oxoethyl moiety. Key steps include:

- Amide bond formation : Reacting piperidine-4-carboxylic acid derivatives with 2-(methylamino)-2-oxoethyl reagents under mild acidic or basic conditions.

- Condition optimization : Use inert atmospheres (e.g., nitrogen) and low temperatures (0–5°C) to minimize side reactions like hydrolysis or oxidation .

- Purification : Employ reverse-phase chromatography (C18 columns) or recrystallization in ethanol/water mixtures to isolate the product with ≥95% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of 1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid?

Methodological Answer:

- ¹H NMR :

- Piperidine ring protons : Multiplets between δ 1.5–3.0 ppm (axial/equatorial H).

- Methylamino group : Singlet at δ 2.8–3.0 ppm (N–CH₃).

- Oxoethyl moiety : Two doublets (J ≈ 15 Hz) near δ 3.5–4.0 ppm (CH₂–C=O) .

- IR :

- Validation : Compare experimental spectra with computational predictions (e.g., density functional theory) to resolve ambiguities .

Q. What chromatographic methods are suitable for purity assessment of this compound?

Methodological Answer:

- HPLC : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile (90:10 to 50:50 over 20 min). Monitor at 254 nm for UV-active regions .

- TLC : Silica gel plates (ethyl acetate/methanol 9:1); visualize with ninhydrin spray for primary/secondary amines (pink spots) .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Input the compound’s 3D structure (PubChem CID or InChIKey:

LQXXMQSGIMDGRH-UHFFFAOYSA-N) . - Key interactions :

- Piperidine’s carboxylic acid group forms hydrogen bonds with catalytic residues (e.g., serine proteases).

- Methylamino-oxoethyl moiety may act as a hydrogen bond acceptor/donor in active sites .

- Validation : Compare docking scores (ΔG) with known inhibitors and validate via mutagenesis studies.

Q. What strategies resolve contradictions in reported biological activity data for piperidine-4-carboxylic acid derivatives?

Methodological Answer:

- Dose-response assays : Test the compound across a wide concentration range (nM–μM) to identify biphasic effects or off-target interactions .

- Comparative studies : Use structural analogs (e.g., replacing methylamino with ethylamino) to isolate pharmacophore contributions .

- Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to account for variability in assay conditions .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Core modifications :

- Piperidine ring : Introduce substituents (e.g., methyl, nitro) at the 3-position to alter steric effects .

- Oxoethyl group : Replace methylamino with cyclopropylamino to enhance metabolic stability .

- Functional assays :

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral resolution : Use chiral stationary phases (e.g., amylose-based) in preparative HPLC .

- Asymmetric synthesis : Employ catalytic enantioselective methods (e.g., Evans’ oxazolidinones) to directly generate the desired stereoisomer .

- Quality control : Monitor enantiomeric excess (ee) via circular dichroism or chiral GC .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .

- Metabolite identification : Use LC-MS/MS to detect oxidative or hydrolytic degradation products .

- Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.